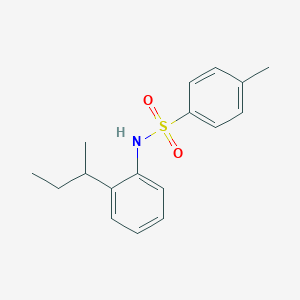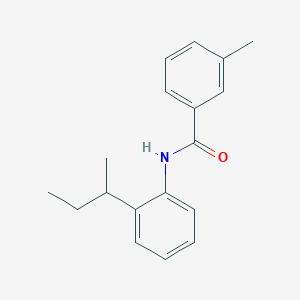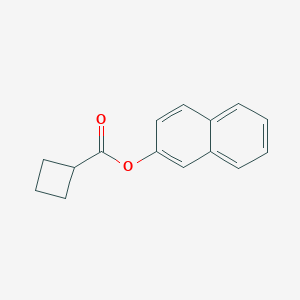
Cyclobutanecarboxylic acid, 2-naphthyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutanecarboxylic acid, 2-naphthyl ester (CBN) is an organic compound with the chemical formula C16H14O2. It is also known as 2-naphthyl cyclobutane carboxylate. CBN is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is used in scientific research for its potential therapeutic properties.
作用机制
The exact mechanism of action of CBN is not fully understood. It is believed to act on the endocannabinoid system, which is involved in regulating pain, inflammation, and other physiological processes. CBN may also interact with other receptors in the body, such as TRPV1, which is involved in pain perception.
Biochemical and Physiological Effects
CBN has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. CBN has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CBN has been found to have antibacterial and antifungal properties, which may be useful in the treatment of infections.
实验室实验的优点和局限性
One advantage of using CBN in lab experiments is its potential therapeutic properties. CBN has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, which may be useful in the development of new treatments for various diseases. Additionally, CBN has been found to have antibacterial and antifungal properties, which may be useful in the development of new antibiotics.
One limitation of using CBN in lab experiments is its low solubility in water. This can make it difficult to administer to animals in studies. Additionally, CBN is not well-studied in humans, so its safety and efficacy in humans are not well understood.
未来方向
There are several future directions for research on CBN. One area of research is the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. CBN has been found to have neuroprotective effects, which may be useful in the development of new therapies for these diseases.
Another area of research is the development of new antibiotics. CBN has been found to have antibacterial and antifungal properties, which may be useful in the development of new antibiotics to combat drug-resistant infections.
Finally, more research is needed to understand the safety and efficacy of CBN in humans. Clinical trials are needed to determine the optimal dosage and administration route for CBN in humans, as well as its potential side effects.
合成方法
CBN can be synthesized by the reaction of 2-naphthol with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields CBN and hydrochloric acid as a byproduct. The purity of the product can be increased by recrystallization from a suitable solvent such as ethanol.
科学研究应用
CBN has been studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. CBN has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, CBN has been found to have antibacterial and antifungal properties.
属性
分子式 |
C15H14O2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
naphthalen-2-yl cyclobutanecarboxylate |
InChI |
InChI=1S/C15H14O2/c16-15(12-6-3-7-12)17-14-9-8-11-4-1-2-5-13(11)10-14/h1-2,4-5,8-10,12H,3,6-7H2 |
InChI 键 |
YGMZONJFWFDRPP-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
C1CC(C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate](/img/structure/B291006.png)
![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)

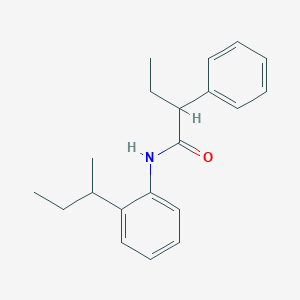
![N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B291011.png)
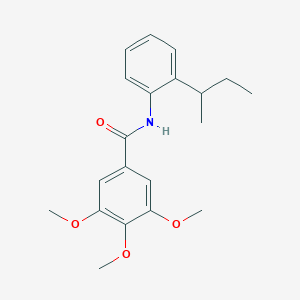
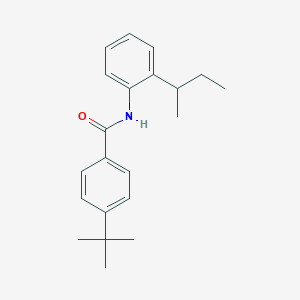
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)

